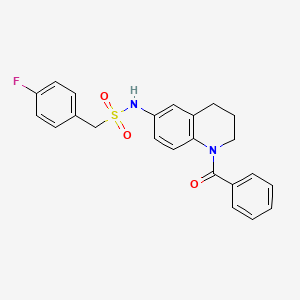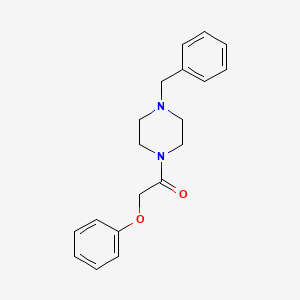
1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is a chemical compound that is structurally similar to 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide . It is also related to Methylbenzylpiperazine (MBZP), a stimulant drug which is a derivative of benzylpiperazine .
Synthesis Analysis
The synthesis of similar compounds often involves aminomethylation of a ketone, followed by reduction with a reagent such as lithium aluminum hydride . The resulting compound can then interact with Grignard reagents to produce a variety of derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is likely to be similar to that of 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide, which has an empirical formula of C19H22N2O .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one and its derivatives have been explored for their role in enzyme inhibition, particularly in the context of endocannabinoid hydrolases. Studies have shown that these compounds can act as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism. This application is significant in medicinal chemistry, where modulation of endocannabinoid system enzymes is explored for therapeutic potential in various conditions (Morera et al., 2012).
Analgesic and Anti-Inflammatory Activities
Benzylpiperazine derivatives have shown potential in exhibiting analgesic and anti-inflammatory activities. Research indicates that certain derivatives of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting their potential in pain management and inflammation treatment (Gevorgyan et al., 2017).
Antinociceptive and Anti-Allodynic Effects
The application of these compounds in pain management is further evidenced by studies on σ1 receptors (σ1R), where certain benzylpiperazinyl derivatives have been shown to have antinociceptive and anti-allodynic effects in animal models. This suggests their potential use in treating chronic pain without significant sedative effects (Romeo et al., 2021).
Application in Catalyst and Ligand Design
In the field of chemistry, these compounds have also been utilized in catalyst and ligand design. For instance, they have been used in the development of ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Additionally, they play a role in metal complex formation with applications in various chemical processes (Stucky et al., 2008).
Biomedical Research
In biomedical research, benzylpiperazinyl derivatives have been explored for their potential in drug design and molecular docking, particularly in the context of anticancer activities. For example, studies have synthesized and evaluated the anti-bone cancer activity of specific derivatives, providing insights into their potential as therapeutic agents (Lv et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity . This suggests that the compound may interact with inflammatory pathways and cholinergic systems.
Mode of Action
It is likely that the compound interacts with its targets to modulate their activity, leading to its observed biological effects
Biochemical Pathways
The compound’s peripheral n-cholinolytic activity also implies an effect on cholinergic signaling pathways .
Result of Action
The compound’s observed anti-inflammatory, analgesic, and peripheral n-cholinolytic activities suggest it may modulate cellular processes related to inflammation, pain sensation, and cholinergic signaling .
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRRLFJXZKRDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

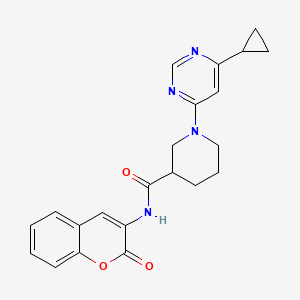
![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

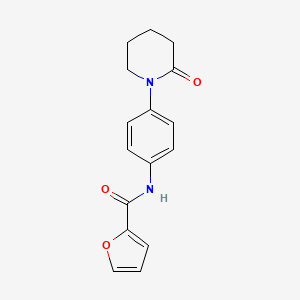
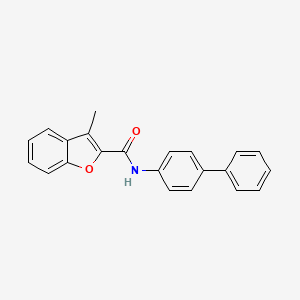
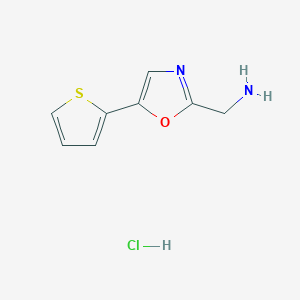
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

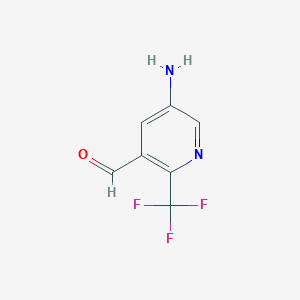
![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
